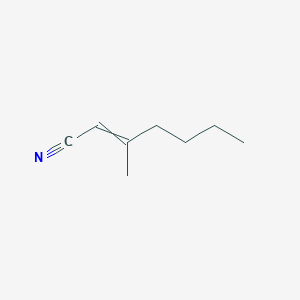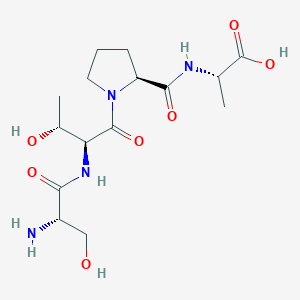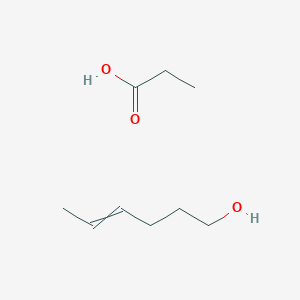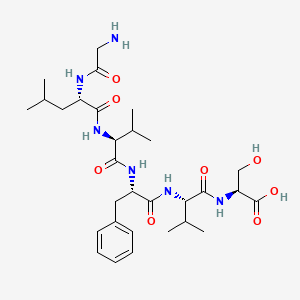![molecular formula C17H17NOS B14210959 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole CAS No. 820961-97-5](/img/structure/B14210959.png)
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the benzoxazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to an oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aryl aldehydes under solvent-free conditions at elevated temperatures, often catalyzed by phosphonium acidic ionic liquids . This method yields high purity and good yields of the desired benzoxazole derivatives.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Mecanismo De Acción
The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their cellular processes. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Phenylbenzoxazole: Lacks the sulfanyl and phenylbutan-2-yl groups.
2-Methylbenzoxazole: Contains a methyl group instead of the phenylbutan-2-yl moiety.
Uniqueness
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the sulfanyl group and the phenylbutan-2-yl moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
820961-97-5 |
|---|---|
Fórmula molecular |
C17H17NOS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C17H17NOS/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1 |
Clave InChI |
DGLWQPMYHCKQMP-QGZVFWFLSA-N |
SMILES isomérico |
CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
SMILES canónico |
CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)


![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
